2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol
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Overview
Description
2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol is an organic compound that belongs to the class of aminopyrimidines and derivatives This compound features a complex structure with a pyrimidine ring, a thiophene ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the thiophene ring and the ethanol group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups on the pyrimidine or thiophene rings.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-methylpyrimidin-5-yl)methyl dihydrogen phosphate
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 2-amino-5-methylpyridine
Uniqueness
Compared to similar compounds, 2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-[4-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-methylthiophen-2-yl]ethanol |
InChI |
InChI=1S/C13H17N3OS/c1-8-11(7-18-12(8)3-4-17)5-10-6-15-9(2)16-13(10)14/h6-7,17H,3-5H2,1-2H3,(H2,14,15,16) |
InChI Key |
HLBXMICRXICHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CC2=CN=C(N=C2N)C)CCO |
Origin of Product |
United States |
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